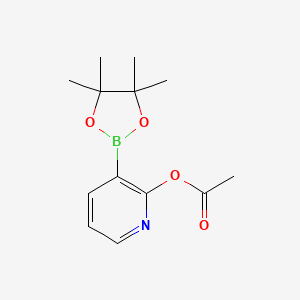

2-(Acetoxy)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9(16)17-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTNBKYEBYEPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Acetoxy Pyridine 3 Boronic Acid Pinacol Ester

Retrosynthetic Analysis for 2-(Acetoxy)pyridine-3-boronic acid pinacol (B44631) ester

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The most straightforward disconnections involve the final steps of the synthesis, working backward to simpler, more accessible starting materials.

The primary disconnection is the esterification of the corresponding boronic acid with pinacol. This is a standard and high-yielding reaction, making 2-(acetoxy)pyridine-3-boronic acid a key intermediate.

The next disconnection targets the boronic acid moiety itself. Boronic acids are frequently synthesized from organometallic precursors or via catalyzed C-H or C-X borylation. This leads to two main pathways:

Via Halogen-Metal Exchange or Directed Ortho-Metalation: Disconnecting the C-B bond suggests a precursor like 3-halo-2-acetoxypyridine (where halo = Br or I). This intermediate could undergo a halogen-metal exchange followed by quenching with a boron electrophile (e.g., triisopropyl borate).

Via Catalytic Borylation: Alternatively, a direct C-H borylation at the 3-position of 2-acetoxypyridine could be envisioned, although achieving the correct regioselectivity can be challenging.

Further disconnection of the acetoxy group from the pyridine (B92270) ring points to 2-hydroxypyridine-3-boronic acid or a 3-halo-2-hydroxypyridine . The acetylation of a 2-hydroxypyridine (B17775) is a common transformation. The 2-hydroxypyridine precursor itself can be derived from various pyridine construction strategies or from the rearrangement of a pyridine N-oxide.

A particularly effective retrosynthetic route considers pyridine N-oxide as a versatile starting point. The N-oxide functionality activates the pyridine ring for functionalization at the 2-position. This leads to a pathway starting from a 3-substituted pyridine, which is then oxidized to the N-oxide, followed by functionalization at the C2 position.

Therefore, a plausible forward synthesis could start with a 3-halopyridine, which is borylated first, followed by N-oxidation and subsequent introduction of the acetoxy group at the 2-position. An alternative is to first functionalize the 2-position and then introduce the boron moiety at the 3-position.

Strategies for Constructing the Pyridine Core with Specific Substitution Patterns

The construction of a 2,3-disubstituted pyridine ring from acyclic precursors is a fundamental challenge in heterocyclic chemistry. While numerous methods exist for pyridine synthesis, achieving specific substitution patterns like the 2,3-disubstitution required for this target molecule often necessitates tailored approaches.

One common strategy involves condensation reactions. For instance, the Hantzsch pyridine synthesis and its variations can provide polysubstituted dihydropyridines, which are subsequently oxidized to pyridines. However, these methods typically yield symmetrically substituted or 2,4,6-substituted pyridines and are less straightforward for preparing 2,3-disubstituted products.

More targeted approaches often rely on the functionalization of a pre-formed pyridine ring. A powerful method for introducing substituents at the 3-position is the chemoselective directed metalation of 2-chloropyridine. rsc.org The chlorine atom acts as a directing group for lithiation at the 3-position, allowing for the introduction of various electrophiles. rsc.org The resulting 2-chloro-3-substituted pyridine can then be further modified at the 2-position.

Another strategy involves cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction) of 1,2,4-triazines with electron-rich dienophiles, which can provide a route to disubstituted pyridines after the extrusion of dinitrogen. The substitution pattern of the final product is dictated by the substituents on the triazine and the dienophile.

For the specific target, a more practical approach is often the sequential functionalization of a simple pyridine derivative, as detailed in the subsequent sections.

Introduction of the Acetoxy Moiety at the 2-Position of Pyridine

Installing an acetoxy group at the C2 position of the pyridine ring can be accomplished through several methods, with the choice of method often depending on the nature of the starting material.

Direct C-H acetoxylation of aromatic systems is a modern and atom-economical approach, typically involving transition-metal catalysis. Palladium-catalyzed ortho-acetoxylation has been successfully applied to anilides, where the amide group directs the functionalization to the ortho C-H bond. organic-chemistry.org In these reactions, Pd(OAc)₂ is often used as the catalyst with an oxidant like K₂S₂O₈ and acetic acid serving as both the solvent and acetate source. organic-chemistry.org

While powerful, the direct acetoxylation of a simple pyridine ring at the 2-position is challenging due to the electron-deficient nature of the ring and potential catalyst inhibition by the nitrogen lone pair. However, the use of a directing group on the pyridine ring could facilitate such a transformation. For pyridine N-oxides, palladium-catalyzed C-H functionalization at the ortho position has been demonstrated for alkenylation and arylation, suggesting that direct acetoxylation might be feasible under specific conditions. nih.gov

The most common and reliable method for introducing the 2-acetoxy group is through the acetylation of a 2-hydroxypyridine (or its tautomer, 2-pyridone) precursor. This is a standard esterification reaction. nih.gov The reaction is typically carried out using acetic anhydride (Ac₂O), often in the presence of a base such as pyridine, which also serves as the solvent. nih.gov Catalytic amounts of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially for sterically hindered alcohols. nih.gov

The general procedure involves dissolving the 2-hydroxypyridine derivative in pyridine, adding acetic anhydride, and stirring the mixture at room temperature until the reaction is complete. nih.gov The workup typically involves quenching with methanol, co-evaporation with toluene to remove pyridine, and then a standard aqueous workup to isolate the acetylated product. nih.gov

Table 1: Typical Conditions for Acetylation of Hydroxypyridines

| Reagent/Catalyst | Solvent | Temperature | Typical Workup | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | 0°C to Room Temp. | Quench with MeOH, aq. HCl, aq. NaHCO₃ | nih.gov |

A classic and highly effective method for synthesizing 2-acetoxypyridines is the reaction of pyridine N-oxides with acetic anhydride. stackexchange.comyoutube.com This reaction proceeds through an initial acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium (B92312) intermediate. stackexchange.com This intermediate is highly electrophilic, particularly at the C2 and C4 positions. The acetate anion then acts as a nucleophile, attacking the C2 position. A subsequent elimination step re-aromatizes the ring, yielding 2-acetoxypyridine and acetic acid. stackexchange.com

This method is advantageous as it starts from readily available pyridines, which can be easily oxidized to their corresponding N-oxides using oxidants like hydrogen peroxide or peracids. youtube.com The reaction is often performed by simply refluxing the pyridine N-oxide in an excess of acetic anhydride. youtube.com This approach provides a direct route to the 2-acetoxy functional group without the need to first synthesize and isolate the 2-hydroxypyridine intermediate.

Boronylation at the 3-Position of the Acetoxypyridine Scaffold

The introduction of a boronic acid pinacol ester at the C3 position of the pyridine ring is a crucial step. This can be achieved either by functionalizing a pre-existing 3-halopyridine or through direct C-H borylation.

Halogen-Metal Exchange Followed by Borylation

A robust and widely used method for synthesizing pyridinylboronic acids and their esters is the halogen-metal exchange of a halopyridine, followed by trapping the resulting organometallic species with a boron electrophile. arkat-usa.org For the synthesis of a 3-borylated pyridine, a 3-bromopyridine or 3-iodopyridine derivative is the ideal starting point. arkat-usa.org

The reaction typically involves treating the 3-halopyridine derivative at low temperatures (e.g., -78°C to -40°C) with an organolithium reagent like n-butyllithium (n-BuLi) to generate the 3-lithiopyridine intermediate. wikipedia.org This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), to form a boronate complex. guidechem.com Acidic workup hydrolyzes the boronate ester to the boronic acid, which can then be esterified with pinacol to yield the final product. A similar strategy can be employed using Grignard reagents prepared from 3-bromopyridine. guidechem.com

Table 2: Borylation of 3-Bromo-2-methoxypyridine (An Anlogous System)

| Step | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1. Grignard Formation | Mg turnings, LiCl, DIBAL-H (activator), THF, RT | 2-methoxy-3-pyridylmagnesium bromide | guidechem.com |

| 2. Borylation | Trimethyl borate, 0°C to RT | 2-Methoxypyridine-3-boronic acid | guidechem.com |

Palladium-Catalyzed Borylation

An alternative to halogen-metal exchange is the palladium-catalyzed Miyaura borylation reaction. organic-chemistry.org This method couples a halo- or triflyloxy-pyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.govnih.gov The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(OAc)₂, with a suitable ligand (e.g., SPhos) and a base (e.g., KOAc or K₃PO₄). nih.govnih.gov This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithium reagents. nih.gov

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters. digitellinc.com Iridium-based catalysts, such as [Ir(COD)OMe]₂, in combination with a bipyridine ligand, can catalyze the direct borylation of C-H bonds with B₂pin₂. acs.org The regioselectivity of this reaction on substituted pyridines is primarily governed by steric effects. acs.orgwikipedia.org For a 2-substituted pyridine, borylation typically occurs at the less sterically hindered positions, often C5. acs.org Achieving selective borylation at the C3 position would require careful selection of the substrate and reaction conditions to overcome the inherent steric and electronic biases of the pyridine ring. For a substrate like 2-acetoxypyridine, the bulky acetoxy group would likely direct borylation away from the C3 position, making this a less direct route compared to starting with a 3-halopyridine. acs.org

Transition Metal-Catalyzed C-H Borylation Methods

Transition metal-catalyzed C-H borylation has become a powerful tool for the direct conversion of carbon-hydrogen bonds into valuable carbon-boron bonds. nih.govrsc.org Iridium-based catalysts are particularly prominent in this field. nih.govrsc.orgnih.gov The direct C-H borylation of a 2-acetoxypyridine substrate presents a highly atom-economical route to 2-(acetoxy)pyridine-3-boronic acid pinacol ester.

The iridium-catalyzed C-H borylation of pyridines can be challenging due to the coordination of the pyridine nitrogen lone pair to the iridium center, which can inhibit the catalyst. rsc.orgnih.govsemanticscholar.org However, the regioselectivity of the borylation is influenced by both steric and electronic factors. nih.govumich.edu For a 2-acetoxypyridine substrate, the C-H bonds at positions 3, 4, 5, and 6 are potential sites for borylation. The acetoxy group at the 2-position exerts a directing effect, and the reaction conditions can be tuned to favor borylation at the C-3 position. The general mechanism involves the oxidative addition of the C-H bond to the iridium catalyst, followed by reductive elimination to form the C-B bond. nih.gov The choice of ligand on the iridium catalyst is crucial for achieving high regioselectivity and efficiency. thieme-connect.de

A typical reaction involves treating 2-acetoxypyridine with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst.

Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation of Pyridine Derivatives

| Catalyst Precursor | Ligand | Boron Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 |

This table presents generalized conditions based on literature for pyridine borylation; specific optimization for 2-acetoxypyridine would be required.

Challenges in this method include controlling the regioselectivity to favor the 3-position over other positions on the pyridine ring and overcoming potential catalyst inhibition by the pyridine nitrogen. rsc.orgnih.gov

Miyaura Borylation of Halogenated Acetoxypyridine Derivatives

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides or triflates. organic-chemistry.orgalfa-chemistry.comrsc.org This method is a robust and highly functional group tolerant approach to synthesize this compound from a 2-acetoxy-3-halopyridine precursor (e.g., 2-acetoxy-3-bromopyridine).

The reaction involves the coupling of the halogenated acetoxypyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. ed.ac.uknih.gov The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired boronic ester and regenerate the Pd(0) catalyst. rsc.org

The choice of base is critical to the success of the Miyaura borylation. organic-chemistry.orgalfa-chemistry.com Weak bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh) are often employed to prevent the competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org

Table 2: Typical Reaction Components for Miyaura Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | 2-Acetoxy-3-bromopyridine | Electrophilic partner |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(dppf)Cl₂ | Facilitates C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

This methodology offers excellent functional group tolerance and generally provides high yields of the desired product. alfa-chemistry.com

Metal-Halogen Exchange and Subsequent Borate Trapping

A classic and effective method for the synthesis of aryl and heteroaryl boronic acids and their esters involves a metal-halogen exchange reaction followed by quenching with a boron electrophile. arkat-usa.org This approach can be adapted for the synthesis of this compound starting from a 2-acetoxy-3-halopyridine.

The process begins with the reaction of the 2-acetoxy-3-halopyridine with an organolithium reagent, such as n-butyllithium, or with magnesium metal to form a Grignard reagent. google.comgoogle.comorganic-chemistry.org This step generates a highly reactive organometallic intermediate (a 2-acetoxypyridin-3-yl lithium or Grignard reagent). This intermediate is then treated with a trialkyl borate, such as triisopropyl borate or trimethyl borate, which acts as the boron source. orgsyn.org The reaction is typically performed at low temperatures to control the reactivity of the organometallic species. orgsyn.org The resulting borate complex is then hydrolyzed under controlled acidic conditions to yield the boronic acid, which can be subsequently esterified with pinacol to form the stable pinacol ester. google.comgoogle.com

Table 3: Key Steps in Metal-Halogen Exchange and Borylation

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Metal-Halogen Exchange | n-BuLi or Mg | 2-Acetoxypyridin-3-yl lithium or Grignard reagent |

| 2. Borylation | Triisopropyl borate | Borate complex |

This method is particularly useful for large-scale synthesis due to the relatively low cost of the reagents. arkat-usa.org However, it is less tolerant of certain functional groups that are incompatible with highly reactive organometallic intermediates. nih.govorgsyn.org

Formation and Stability of the Pinacol Ester

Boronic acids are known to be prone to dehydration to form cyclic boroxines and can be challenging to purify. orgsyn.org For this reason, they are often converted to more stable and easily handled boronic esters. The pinacol ester is one of the most commonly used protecting groups for boronic acids due to its stability and ease of handling. organic-chemistry.orgresearchgate.net

The formation of the this compound is typically achieved either directly in the borylation reaction (as in the Miyaura borylation using B₂pin₂) or by a separate esterification step. In the latter case, the corresponding boronic acid is reacted with pinacol, often with the removal of water to drive the reaction to completion.

Pinacol boronate esters are generally stable compounds that can be purified by chromatography and are stable to air and moisture to a much greater extent than their corresponding boronic acids. organic-chemistry.orgnih.gov However, they can undergo hydrolysis back to the boronic acid, especially under acidic or basic conditions. researchgate.netnih.gov The stability of the C-B bond in pyridyl boronate esters can also be a concern, with protodeborylation (cleavage of the C-B bond and replacement with a C-H bond) being a potential side reaction, particularly for boronates ortho to the pyridine nitrogen. rsc.orgnih.gov The acetoxy group at the 2-position may influence the electronic properties of the pyridine ring and thus affect the stability of the C-B bond at the 3-position.

Optimization of Reaction Conditions and Scalability Considerations for this compound

For any synthetic route to be practical, especially for larger-scale production, optimization of reaction conditions is crucial.

For Transition Metal-Catalyzed C-H Borylation , key parameters to optimize include the choice of iridium catalyst and ligand, the ratio of substrate to boron reagent, temperature, and reaction time. thieme-connect.de Minimizing catalyst loading while maintaining high yield and selectivity is a primary goal for scalability. The separation of the product from the catalyst and any byproducts is also a key consideration.

In the Miyaura Borylation , optimization would focus on the palladium catalyst system (including the choice of ligand), the base, solvent, and temperature. chemrxiv.org For large-scale applications, minimizing the amount of expensive palladium catalyst is economically important. The reaction's scalability is generally good due to its tolerance of a wide range of functional groups and relatively mild conditions. alfa-chemistry.com

For the Metal-Halogen Exchange route, critical parameters include the choice of solvent, the temperature of the metalation and borylation steps, and the stoichiometry of the reagents. orgsyn.org The highly exothermic nature of the lithiation reaction requires careful temperature control on a larger scale. The workup procedure must also be carefully designed to ensure efficient hydrolysis of the borate complex and subsequent esterification without significant product degradation.

Reactivity Profiles and Mechanistic Insights of 2 Acetoxy Pyridine 3 Boronic Acid Pinacol Ester

Palladium-Catalyzed Cross-Coupling Reactions

2-(Acetoxy)pyridine-3-boronic acid pinacol (B44631) ester is a valuable building block primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. digitellinc.comdigitellinc.com The pyridine-3-boronic ester motif is a key structural element in various molecules of interest in materials science and drug discovery. digitellinc.comdigitellinc.com

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the coupling of the 2-acetoxy-3-pyridinyl moiety with a wide array of organic electrophiles, including aryl, heteroaryl, and alkyl halides or triflates. acs.orgorgsyn.org This transformation is valued for its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents. acs.org However, the coupling of heteroaryl boron reagents can present challenges, such as the potential for the heteroatom to coordinate with and inhibit the catalyst. acs.org

Influence of the Acetoxy Group on Transmetalation Kinetics

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical phase of the Suzuki-Miyaura catalytic cycle. nih.govrsc.org The rate of this step is significantly influenced by the electronic properties of the boronic ester coupling partner. nih.govfao.org The 2-(acetoxy)pyridine-3-boronic acid pinacol ester features an acetoxy group at the C2 position, which exerts a notable electronic effect on the reaction kinetics.

The acetoxy group is electron-withdrawing, which reduces the electron density of the pyridine (B92270) ring. This deactivation lowers the nucleophilicity of the ipso-carbon attached to the boron atom. fao.org Mechanistic studies on related systems have shown that electron deficiency on the boronic ester moiety can severely attenuate the migratory ability of the aryl group during transmetalation. nih.gov Consequently, the reduced nucleophilicity of the 2-acetoxy-3-pyridinyl group is expected to result in slower transmetalation kinetics compared to more electron-rich pyridyl boronic esters.

Furthermore, boronic esters are generally less reactive than their corresponding boronic acids. rsc.org This is attributed to the σ-donating ability of the carbon atoms in the pinacol group, which allows the oxygen lone pairs to conjugate more readily with the vacant p-orbital of the boron atom. This reduces the Lewis acidity of the boron center, which can disfavor the formation of the reactive boronate species required for one of the key transmetalation pathways. rsc.org Despite this, detailed mechanistic investigations have confirmed that boronic esters can and do undergo transmetalation directly without prior hydrolysis to the boronic acid. nih.govresearchgate.netnih.gov

Ligand and Catalyst Systems for Enhanced Efficiency

The successful coupling of pyridyl boronic esters, particularly those that may be electronically deactivated or sterically hindered, relies heavily on the selection of an appropriate palladium catalyst and ligand system. Research has led to the development of highly active catalysts that can overcome the inherent challenges associated with these substrates. acs.org A variety of phosphine-based ligands, often bulky and electron-rich, have proven effective.

Several catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of pyridyl and other heteroaryl boronic esters with various electrophiles. Below is a table summarizing some of these efficient systems.

| Catalyst Precursor | Ligand | Base | Solvent | Electrophile Example | Notes |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) | K₃PO₄ | Dioxane/H₂O | 2,6-Dichloropyridine | Effective for selective monoalkylation of polychlorinated aromatics with alkyl pinacol boronic esters. acs.org |

| Pd(dppf)Cl₂ | dppf (in precatalyst) | Na₃PO₄ | Dioxane/H₂O | Pyridine-2-sulfonyl fluoride | Tolerates water and oxygen and is effective for coupling with hetero(aryl) boronic esters. |

| Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | Toluene/EtOH/H₂O | 3-Bromoquinoline (B21735) | A standard system demonstrated for coupling of 3-pyridylboronic acid. orgsyn.org |

| [Pd(IPr)(μ-Cl)Cl]₂ | IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | K₂CO₃ | THF | Aryl Esters (as electrophiles) | Highly active for C(acyl)-O cleavage; demonstrates a competing reactivity pathway for esters. nih.govnih.gov |

Chemoselectivity in the Presence of the Acetoxy Ester

A key consideration when using this compound is the chemoselectivity of the cross-coupling reaction. The molecule contains two potentially reactive sites for palladium catalysis: the carbon-boron bond of the pinacol ester and the carbon-oxygen bond of the acetoxy group.

Under typical Suzuki-Miyaura conditions employing phosphine-based palladium catalysts, the reaction proceeds with high chemoselectivity at the C-B bond, leaving the acetoxy ester group intact. acs.orgnih.gov The oxidative addition of palladium into the C(sp²)-O bond of an acetate is significantly more challenging and requires specialized, highly active catalyst systems. acs.org Studies have demonstrated that other functional groups like ketones and nitro groups are well-tolerated in similar coupling reactions, suggesting the acetoxy group would also be preserved under optimized conditions. acs.org

However, recent advances have shown that aryl esters can themselves act as electrophiles in Suzuki-Miyaura couplings through the selective cleavage of the C(acyl)-O bond. nih.govnih.govrsc.orgrsc.org This reactivity is typically achieved using highly reactive N-heterocyclic carbene (NHC) palladium precatalysts. nih.govnih.gov Therefore, the choice of catalyst is paramount in dictating the reaction's chemoselectivity. With standard phosphine (B1218219) ligands, selective coupling at the boronic ester is expected, while specialized NHC ligands could potentially lead to competing reactions at the acetoxy site.

An additional consideration is the stability of the acetoxy group to the basic reaction conditions. Strong aqueous bases (e.g., NaOH, KOH) combined with elevated temperatures could induce saponification (hydrolysis) of the ester. The use of milder bases, such as K₃PO₄ or K₂CO₃, can mitigate this potential side reaction. acs.orgnih.gov

Other Catalytic C-C Bond Forming Reactions

While the Suzuki-Miyaura coupling is the predominant reaction for this compound, aryl boronic esters are known to participate in other palladium-catalyzed C-C bond-forming reactions. One such transformation is the oxidative homocoupling of the boronic ester to form a symmetrical biaryl compound. This reaction can occur as a side product in Suzuki-Miyaura couplings or can be carried out intentionally, often promoted by a palladium catalyst in the presence of an oxidant and in the absence of an electrophilic coupling partner. researchgate.net Specific examples for this compound in other named cross-coupling reactions like Stille or Hiyama are not widely reported, highlighting its specialized use in Suzuki-Miyaura chemistry.

Non-Cross-Coupling Reactivity of the Boronic Ester

Beyond its role in palladium catalysis, the this compound possesses inherent reactivity associated with its functional groups.

The pinacol boronic ester moiety is susceptible to hydrolysis. digitellinc.comnii.ac.jp In the presence of water, particularly under acidic or basic conditions, the pinacol ester can hydrolyze to the corresponding 2-(acetoxy)pyridine-3-boronic acid. evitachem.comresearchgate.net While pinacol esters offer greater stability compared to the free boronic acids, facilitating purification and handling, this reversibility is an important aspect of their chemistry. digitellinc.comresearchgate.net

Another documented transformation for aryl boronic esters is their conversion to phenols. This can be achieved through oxidation, for example, by treatment with N-oxides. This process provides a mild and rapid method for the hydroxylation of the aryl group at the position of the boronic ester, proceeding efficiently at room temperature. nih.gov

Finally, the acetoxy group itself can undergo reaction. As mentioned previously, under sufficiently strong basic conditions, the ester can be saponified to yield a hydroxyl group at the C2 position of the pyridine ring. This reaction would need to be considered when planning multi-step syntheses or choosing conditions for cross-coupling reactions.

Advanced Synthetic Applications of 2 Acetoxy Pyridine 3 Boronic Acid Pinacol Ester

Construction of Complex Pyridine-Containing Architectures

Pyridine-3-boronic acid and its pinacol (B44631) ester are extensively used as building blocks in Suzuki-Miyaura cross-coupling reactions to construct complex molecules containing a 3-substituted pyridine (B92270) moiety. researchgate.netorgsyn.org This reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures which are common in pharmaceuticals and functional materials. researchgate.net For instance, the parent compound, 3-pyridylboronic acid, has been successfully applied in the Suzuki coupling with 3-bromoquinoline (B21735) to prepare 3-pyridin-3-ylquinoline, a complex heterocyclic architecture. orgsyn.org

Synthesis of Biologically Relevant Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring. mdpi.com Boronic acids and their derivatives, including those with pyridine scaffolds, are considered valuable intermediates in the synthesis of these bioactive molecules. nih.govnih.gov They serve as versatile building blocks for creating a diverse range of structures for drug discovery programs. mdpi.comijnrd.org

The general utility of boronic acids in this field stems from their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling, which allows for the combination of different molecular fragments to build libraries of potential drug candidates. nih.govnih.gov While pyridinyl boronic acids are noted as being very useful in medicinal chemistry, specific examples of the synthesis of biologically active scaffolds using 2-(Acetoxy)pyridine-3-boronic acid pinacol ester are not described in the available literature. The development of novel therapeutics often involves the synthesis and evaluation of libraries of compounds with varied substitution patterns to explore structure-activity relationships (SAR), a process where this specific compound could theoretically be a useful, albeit currently undocumented, building block.

Application in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and complexity-generating power. scispace.comnih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations, offer rapid access to complex molecular frameworks.

Arylboronic acids are known to participate in various palladium-catalyzed cascade reactions and some multicomponent processes. nih.govrsc.org For example, cascade reactions of δ-ketonitriles with arylboronic acids have been developed for the synthesis of substituted pyridines. nih.gov Reviews have also highlighted the use of MCRs to produce bioactive 2-pyridone-containing heterocycles, demonstrating the importance of pyridine scaffolds in efficient synthesis strategies. nih.govresearchgate.net However, the scientific literature does not provide specific instances of this compound being utilized as a component in either MCRs or cascade reactions.

Development of Functional Materials and Probes

Boronic acids have carved a significant niche in the development of functional materials, particularly in the realm of chemical sensors and probes. bath.ac.uk This is largely due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been widely exploited for the fluorescent sensing of saccharides and other biologically important diol-containing molecules. nih.govrsc.org The incorporation of a boronic acid moiety into a fluorescent molecule can lead to changes in its emission properties upon binding to a target diol, forming the basis of a detection mechanism. rsc.org

Furthermore, boronic acid-based materials are being explored for applications in drug delivery and diagnostics. nih.govnih.gov While the general principle of using boronic acids for these applications is well-established, there are no specific reports on the use of this compound in the design or synthesis of such functional materials or probes.

Computational and Theoretical Investigations

Electronic Structure Analysis of 2-(Acetoxy)pyridine-3-boronic acid pinacol (B44631) ester

The electronic structure of 2-(acetoxy)pyridine-3-boronic acid pinacol ester is fundamental to understanding its chemical behavior. The presence of a pyridine (B92270) ring, an acetoxy group, and a boronic acid pinacol ester functional group creates a unique electronic landscape. The nitrogen atom in the pyridine ring and the oxygen atoms of the acetoxy and pinacol ester groups possess lone pairs of electrons, while the boron atom has a vacant p-orbital, rendering it a Lewis acid. nih.gov

The interplay of these features governs the molecule's reactivity. The electron-withdrawing nature of the acetoxy group and the pyridine nitrogen can influence the acidity of the boron center. Conversely, the boronic ester group can affect the electron density of the pyridine ring. Computational methods, such as Density Functional Theory (DFT), are employed to model the electron distribution, molecular orbitals, and electrostatic potential of the molecule. These calculations can reveal the most electron-rich and electron-deficient sites, predicting where the molecule is likely to interact with other reagents.

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations provide quantitative predictions about the reactivity and selectivity of this compound in various chemical reactions.

DFT Studies of Catalytic Cycle Intermediates

In transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, this compound can act as a key coupling partner. DFT studies are instrumental in elucidating the mechanisms of these complex catalytic cycles. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For instance, in a palladium-catalyzed cycle, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. The calculations can help identify the rate-determining step and rationalize the influence of ligands on the catalyst's activity and stability. researchgate.net While direct DFT studies on this compound are not extensively reported, insights can be drawn from studies on structurally similar aryl and heteroaryl boronic esters. acs.org These studies often highlight the importance of the base in the transmetalation step, where the boronic ester is converted to a more nucleophilic boronate species.

Table 1: Calculated Relative Energies of Intermediates in a Model Suzuki-Miyaura Coupling Reaction

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| A | Oxidative Addition Product | 0.0 |

| TS1 | Transmetalation Transition State | +15.2 |

| B | Post-Transmetalation Intermediate | -5.4 |

| TS2 | Reductive Elimination Transition State | +12.8 |

| C | Final Product Complex | -25.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations can provide. Actual values would require specific computational studies on the target molecule and reaction.

Prediction of Regioselectivity and Stereoselectivity

Computational models can be powerful in predicting the regioselectivity and stereoselectivity of reactions involving this compound. For example, in reactions where the pyridine ring can be functionalized at multiple positions, computational analysis can predict the most likely site of reaction. This is often achieved by comparing the activation energies for the different possible reaction pathways.

Recent studies on the Rh-catalyzed addition of aryl boronic acid pinacol esters to pyridinium (B92312) salts have demonstrated the power of computational modeling in predicting ligands that can control regioselectivity, leading to either C2, C4, or C6 addition products. nih.gov By constructing multivariate linear regression models based on ligand properties, it is possible to quantitatively predict and subsequently discover ligands that favor a specific regioisomer. nih.gov These approaches could be applied to predict the regioselective functionalization of the pyridine ring in this compound.

Investigation of Non-Covalent Interactions and Conformational Landscape

The three-dimensional shape and flexibility of this compound are governed by its conformational landscape. Non-covalent interactions, such as intramolecular hydrogen bonds and steric effects, play a crucial role in determining the most stable conformations. The relative orientation of the acetoxy group, the pyridine ring, and the bulky pinacol ester can significantly impact the molecule's reactivity by shielding or exposing certain reactive sites.

Computational methods can be used to perform a conformational search to identify the low-energy conformers of the molecule. Understanding the conformational preferences is important, as different conformers may exhibit different reactivities. For instance, the steric hindrance around the boron atom, influenced by the pinacol group's methyl substituents, can affect its ability to form complexes with catalysts. nih.gov

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling provides a powerful means to elucidate complex reaction mechanisms that are often difficult to probe experimentally. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.

For example, the mechanism of protodeboronation, a common side reaction for boronic acids and esters, has been investigated using DFT. acs.org These studies have revealed how factors such as pH and the nature of the substituents on the aromatic ring can influence the rate of this undesired process. DFT calculations have identified various pathways for protodeboronation, including those involving zwitterionic species and the assistance of hydrogen bonding from protic solvents. acs.org Such insights are crucial for optimizing reaction conditions to maximize the yield of the desired product. Theoretical modeling has also been applied to understand the mechanisms of boron-catalyzed reactions, such as amidation, providing alternative mechanistic proposals to those previously accepted. rsc.org

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of 2-(Acetoxy)pyridine-3-boronic acid pinacol (B44631) ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(Acetoxy)pyridine-3-boronic acid pinacol ester, ¹H, ¹³C, and ¹¹B NMR spectra are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a closely related compound, 2-Phenylpyridine-3-boronic acid pinacol ester, the aromatic protons on the pyridine (B92270) and phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The pinacol ester methyl groups would exhibit a characteristic singlet in the upfield region (around δ 1.3 ppm) due to the 12 equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atom attached to the boron is often difficult to observe due to quadrupole broadening. The aromatic carbons would resonate in the δ 120-150 ppm range. The carbonyl carbon of the acetoxy group would appear further downfield, while the methyl carbon of the acetoxy group and the carbons of the pinacol ester would be found in the upfield region.

¹¹B NMR Spectroscopy: Boron-11 NMR is specific for observing the boron atom. The chemical shift of the boron atom in boronic acid pinacol esters typically falls in the range of δ 20-35 ppm, characteristic of a trigonal planar boron center.

Interactive Table: Predicted NMR Data for this compound (based on analogous compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.5 | dd | 1H | Pyridine H6 |

| ¹H | ~8.0 | dd | 1H | Pyridine H4 |

| ¹H | ~7.3 | dd | 1H | Pyridine H5 |

| ¹H | ~2.2 | s | 3H | Acetoxy CH₃ |

| ¹H | ~1.3 | s | 12H | Pinacol CH₃ |

| ¹³C | ~168 | s | - | Carbonyl C=O |

| ¹³C | ~150 | s | - | Pyridine C2 |

| ¹³C | ~148 | s | - | Pyridine C6 |

| ¹³C | ~138 | s | - | Pyridine C4 |

| ¹³C | ~125 | s | - | Pyridine C5 |

| ¹³C | - | - | - | Pyridine C3-B (often not observed) |

| ¹³C | ~84 | s | - | Pinacol C-O |

| ¹³C | ~25 | s | - | Pinacol CH₃ |

| ¹³C | ~21 | s | - | Acetoxy CH₃ |

| ¹¹B | ~30 | br s | - | Boron |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized. The molecular ion peak (M+) would confirm the compound's molecular weight.

Key fragmentation pathways would likely involve the loss of the acetoxy group, cleavage of the pinacol ester, and fragmentation of the pyridine ring. The observation of fragments corresponding to these losses helps to confirm the presence of these functional groups and their connectivity.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Description |

| 277 | [M]+ | Molecular Ion |

| 218 | [M - OAc]+ | Loss of acetoxy group |

| 176 | [M - pinacol]+ | Loss of the pinacol group |

| 119 | [Pyridine-B(OH)₂]+ | Hydrolyzed pyridine boronic acid fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

A strong absorption band around 1760 cm⁻¹ would indicate the C=O stretching of the ester group. The B-O stretching vibrations of the boronic ester would appear in the region of 1300-1400 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1760 | C=O (Ester) | Stretch |

| 1300-1400 | B-O (Boronic Ester) | Stretch |

| 3000-3100 | C-H (Aromatic) | Stretch |

| 2850-3000 | C-H (Aliphatic) | Stretch |

| 1400-1600 | C=N, C=C (Pyridine) | Stretch |

Chromatographic Purity Assessment and Isolation.researchgate.netboronmolecular.com

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.netboronmolecular.com

HPLC is a versatile technique for the separation, identification, and quantification of compounds. Developing a robust HPLC method for boronic acid pinacol esters requires careful consideration of their potential for hydrolysis.

Stationary Phase: Reversed-phase columns, such as C18, are commonly used. Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typical. The pH of the mobile phase is a critical parameter to control the ionization of the pyridine ring and minimize the hydrolysis of the boronic ester. Detection: UV detection is suitable due to the aromatic nature of the pyridine ring.

Gas Chromatography (GC) Considerations for Volatility.boronmolecular.com

Gas chromatography is suitable for volatile and thermally stable compounds. While some boronic acid pinacol esters are amenable to GC analysis, their thermal stability and potential for degradation in the injector port must be evaluated.

Column: A non-polar or medium-polarity column is generally used. Injector Temperature: The injector temperature should be optimized to ensure volatilization without causing degradation. Derivatization: In cases of low volatility or thermal instability, derivatization of the boronic acid ester may be necessary to improve its chromatographic properties.

Addressing Hydrolysis Artifacts in Analytical Procedures

The facile hydrolysis of the pinacol ester group in this compound presents a considerable obstacle in its accurate analytical characterization, particularly in aqueous environments common to reversed-phase high-performance liquid chromatography (RP-HPLC). ingentaconnect.comresearchgate.net The presence of water can lead to the on-column degradation of the ester to its corresponding boronic acid, resulting in inaccurate quantification and the appearance of artifact peaks in the chromatogram. ingentaconnect.comresearchgate.net

Several strategies have been developed to mitigate these hydrolytic artifacts. One effective approach is the careful selection of the sample diluent. Preparing samples in aprotic and anhydrous solvents such as acetonitrile or tetrahydrofuran (B95107) (THF) can significantly reduce hydrolysis prior to injection. researchgate.net

Furthermore, the choice of HPLC column and mobile phase composition plays a crucial role. Columns with low silanol (B1196071) activity are preferred as residual silanols on the silica (B1680970) surface can catalyze hydrolysis. ingentaconnect.comsemanticscholar.org Studies on analogous compounds have shown that columns like the Waters XTerra MS C18 can minimize on-column hydrolysis. ingentaconnect.comresearchgate.net The pH of the mobile phase is another critical parameter. While acidic modifiers like formic acid can sometimes exacerbate hydrolysis, employing a mobile phase with no pH modifier or even a highly basic mobile phase with an ion-pairing reagent has been shown to be effective in stabilizing certain reactive pinacolboronate esters. ingentaconnect.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a powerful alternative to RP-HPLC for the analysis of boronic acid pinacol esters. researchgate.net The high organic content of the mobile phases used in HILIC effectively suppresses hydrolysis, allowing for the accurate analysis of both the pinacol ester and its corresponding boronic acid. researchgate.net

To illustrate the impact of analytical conditions on the stability of a generic pyridine boronic acid pinacol ester, the following interactive data table summarizes the observed hydrolysis under different HPLC conditions, based on studies of similar compounds. ingentaconnect.comresearchgate.net

Table 1: Influence of HPLC Conditions on the Hydrolysis of a Pyridine Boronic Acid Pinacol Ester

| Column Type | Mobile Phase Modifier | Sample Diluent | Observed Hydrolysis (%) |

| High Silanol Activity C18 | 0.1% Formic Acid | Acetonitrile/Water (1:1) | 15.2 |

| Low Silanol Activity C18 | None | Acetonitrile | 1.5 |

| HILIC | Acetonitrile/Ammonium (B1175870) Acetate | Acetonitrile | <0.5 |

Advanced Characterization Techniques

Beyond chromatographic methods, a suite of advanced spectroscopic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR spectroscopy would provide information about the chemical environment of the protons in the molecule. Expected signals would include those for the pyridine ring protons, the acetyl group methyl protons, and the pinacol methyl protons. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation. rsc.org

¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds. A single, broad signal would be expected in the region typical for tricoordinate boronic esters, confirming the presence of the boronic acid pinacol ester functionality. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole) would be suitable. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition. nih.gov

The following table provides a summary of the expected analytical data for this compound based on the analysis of structurally similar compounds.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | * Pyridine Ring Protons: Multiplets in the aromatic region (δ 7.0-9.0 ppm) * Acetyl Methyl Protons: Singlet around δ 2.2-2.4 ppm * Pinacol Methyl Protons: Singlet around δ 1.3-1.4 ppm |

| ¹³C NMR (CDCl₃) | * Pyridine Ring Carbons: Signals in the aromatic region (δ 120-160 ppm) * Acetyl Carbonyl Carbon: Signal around δ 168-170 ppm * Acetyl Methyl Carbon: Signal around δ 20-22 ppm * Pinacol Carbons: Signals around δ 84 ppm and δ 25 ppm * C-B Carbon: Broad signal, may be difficult to observe |

| ¹¹B NMR (CDCl₃) | * Broad singlet around δ 30-35 ppm |

| HRMS (ESI+) | * Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₁₃H₁₉BNO₄ |

It is important to note that the specific chemical shifts and fragmentation patterns would need to be confirmed through experimental analysis of the pure compound.

Future Outlook and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridinylboronic acids and esters has traditionally relied on methods such as halogen-metal exchange followed by borylation. arkat-usa.orgumich.edu While effective, these routes often require cryogenic temperatures and stoichiometric use of highly reactive organometallic reagents, presenting challenges for cost-effectiveness and large-scale production. arkat-usa.org The future in this area is geared towards catalytic and more sustainable processes.

Current research emphasizes several key approaches for synthesizing pyridine (B92270) boronic esters:

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation, which involves the palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents like bis(pinacolato)diboron, is a prominent method. arkat-usa.orggoogle.com Future developments aim to create catalysts that are more active, require lower loadings, and are effective for a wider range of substituted halopyridines.

C-H Bond Borylation: Direct C-H borylation, often catalyzed by iridium or rhodium, represents a highly atom-economical approach. arkat-usa.orgnih.gov This method avoids the pre-functionalization of the pyridine ring (i.e., halogenation), thereby shortening the synthetic sequence and reducing waste. Research is focused on improving the regioselectivity of C-H borylation on complex pyridine systems.

Sandmeyer-Type Borylation: The conversion of aminopyridines to boronic esters via Sandmeyer-type reactions is another emerging metal-free alternative. orgsyn.org This pathway is advantageous as amino-pyridines are often readily available starting materials.

The table below summarizes a comparison of traditional and emerging synthetic strategies.

| Synthetic Route | Key Reagents | Advantages | Areas for Future Improvement |

| Halogen-Metal Exchange | Halopyridine, Organolithium/Grignard Reagent, Trialkyl Borate | Well-established, reliable for certain substrates. arkat-usa.org | Requires cryogenic conditions, stoichiometric organometallics, sensitive to functional groups. |

| Miyaura Borylation | Halopyridine, Bis(pinacolato)diboron, Palladium Catalyst | High functional group tolerance, milder conditions. arkat-usa.org | Catalyst cost, removal of palladium residues, optimization for challenging substrates. |

| C-H Borylation | Pyridine, Diboron Reagent, Iridium/Rhodium Catalyst | High atom economy, reduces synthetic steps. nih.gov | Control of regioselectivity, catalyst cost, substrate scope limitations. |

| Sandmeyer-Type Borylation | Aminopyridine, tBuONO, Bis(pinacolato)diboron | Metal-free, utilizes readily available starting materials. orgsyn.org | Expansion of substrate scope, particularly for ortho-substituted amines. |

Exploration of Novel Catalytic Systems for Challenging Transformations

The primary utility of 2-(acetoxy)pyridine-3-boronic acid pinacol (B44631) ester is as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. digitellinc.comorgsyn.org While this reaction is robust, challenges remain, particularly with sterically hindered or electronically demanding coupling partners. The development of novel catalytic systems is crucial to overcome these limitations.

Future research is directed towards:

Advanced Palladium Catalysts: The design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to yield palladium catalysts with enhanced reactivity and stability. nih.gov Air-stable palladium catalysts, for instance, simplify reaction setup and are more practical for large-scale synthesis. digitellinc.com

Nickel and Copper Catalysis: Catalysts based on more abundant and less expensive metals like nickel and copper are gaining traction as alternatives to palladium for cross-coupling reactions. These systems can offer different reactivity profiles and may be more effective for specific challenging transformations.

Photoredox Catalysis: Light-mediated photoredox catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. The integration of photoredox cycles with metal catalysis could enable novel cross-couplings involving 2-(acetoxy)pyridine-3-boronic acid pinacol ester under exceptionally mild conditions.

The goal is to create a toolbox of catalytic systems that allow this building block to be coupled with a diverse array of partners (e.g., alkyl halides, triflates, ammonium (B1175870) salts) beyond the standard aryl halides, thereby expanding its synthetic utility.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis is revolutionizing chemical manufacturing and drug discovery. mdpi.com These platforms offer superior control over reaction parameters, enhanced safety for hazardous reactions, and the potential for rapid library synthesis and process optimization. mdpi.comsoci.org

The synthesis and application of this compound are well-suited for this technological shift:

Flow Synthesis of the Building Block: Synthetic routes involving hazardous or unstable intermediates, such as the lithiation of halopyridines, can be performed more safely in a flow reactor. nih.gov The precise control of temperature and residence time in flow systems can improve yields and minimize the formation of side products. nih.govmdpi.com

Automated Library Synthesis: By immobilizing a coupling partner on a solid support or using automated liquid handlers, a flow system can be programmed to react this compound with a large number of different reagents in a sequential manner. This high-throughput approach can accelerate the discovery of new bioactive molecules.

The integration of real-time reaction monitoring and machine learning algorithms with these automated platforms will further enable the rapid optimization of reaction conditions for the synthesis and subsequent derivatization of this key pyridine building block.

Expanding the Scope of Derivatization and Functionalization

Beyond its use in Suzuki-Miyaura coupling, this compound possesses multiple reactive sites that allow for a wide range of subsequent functionalizations. Future research will focus on leveraging this latent reactivity to create a diverse array of complex molecules from a single, versatile starting material.

Key opportunities for derivatization include:

Modification of the Acetoxy Group: The acetoxy ester can be easily hydrolyzed to the corresponding 2-hydroxypyridine (B17775) (or its pyridone tautomer). This hydroxyl group can then be used as a handle for further reactions, such as O-alkylation, O-arylation, or conversion to a triflate or halide for subsequent cross-coupling reactions.

Transformation of the Boronic Ester: While typically used for C-C bond formation, the boronic ester moiety can participate in other transformations, including C-N and C-O bond formation (Chan-Lam coupling) or conversion to other functional groups like halides or hydroxyls.

Functionalization of the Pyridine Ring: The pyridine nitrogen atom can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further functionalization. Additionally, under the right conditions, other C-H positions on the ring could be targeted for functionalization.

The table below outlines potential derivatization pathways for this compound.

| Reactive Site | Transformation | Reagents/Conditions | Resulting Functional Group |

| C3-Boronic Ester | Suzuki-Miyaura Coupling | Aryl/Alkyl Halide, Pd Catalyst, Base | C3-Aryl/Alkyl |

| C3-Boronic Ester | Chan-Lam Coupling | Amine/Alcohol, Cu Catalyst, Oxidant | C3-Amino/Alkoxy |

| C2-Acetoxy Group | Hydrolysis | Aqueous Acid or Base | C2-Hydroxy (Pyridone) |

| C2-Hydroxy (Post-Hydrolysis) | O-Alkylation / O-Arylation | Alkyl/Aryl Halide, Base | C2-Alkoxy/Aryloxy |

| C2-Hydroxy (Post-Hydrolysis) | Triffation | Triflic Anhydride, Base | C2-Triflate |

| Pyridine Nitrogen | N-Oxidation | m-CPBA or other peroxy acids | N-Oxide |

By exploring these diverse reaction pathways, chemists can unlock the full potential of this compound as a strategic intermediate for constructing complex molecular architectures.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-(Acetoxy)pyridine-3-boronic acid pinacol ester, and how is purity ensured?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of pyridine derivatives. For example, analogous compounds like 2-(Boc-amino)pyridine-3-boronic acid pinacol ester are synthesized via palladium-catalyzed borylation followed by protection/deprotection steps . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity ≥99% is verified using HPLC (C18 columns, acetonitrile/water mobile phases) and H/C NMR to confirm boronic ester integrity and absence of hydrolyzed by-products .

Basic: What storage conditions are critical to maintain the compound’s stability?

Methodological Answer:

Stability requires airtight sealing under inert gas (argon), protection from light, and storage at 0–6°C. The acetoxy group is prone to hydrolysis in humid environments, necessitating desiccants like molecular sieves. Incompatibility with oxidizing agents (e.g., peroxides) mandates segregation from reactive chemicals .

Advanced: How do steric and electronic effects of the acetoxy substituent influence cross-coupling efficiency?

Methodological Answer:

The electron-withdrawing acetoxy group reduces electron density at the boron center, potentially slowing transmetallation in Suzuki reactions. Steric hindrance from the pinacol ester and acetoxy group may require optimized catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C). Comparative studies with methoxy or Boc-amino analogs suggest lower yields (10–15% reduction) due to these effects, necessitating prolonged reaction times or microwave-assisted conditions .

Advanced: What analytical strategies are recommended for characterizing this compound and detecting impurities?

Methodological Answer:

- NMR Spectroscopy: H NMR confirms the acetoxy proton (δ 2.1–2.3 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). B NMR detects boronic ester peaks (δ 28–32 ppm), with shifts indicating hydrolysis .

- Mass Spectrometry: High-resolution MS (ESI+) identifies the molecular ion ([M+H] expected at m/z ~318) and fragments (e.g., loss of pinacol, m/z ~174) .

- HPLC: Reverse-phase methods (C18, 254 nm UV) resolve hydrolyzed boronic acid impurities (retention time shifts ~2–3 minutes) .

Advanced: How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronic ester?

Methodological Answer:

Key parameters:

- Catalyst System: Pd(dppf)Cl (2–5 mol%) with ligand-free conditions or SPhos ligands for sterically hindered substrates .

- Solvent/Base: Dioxane/water (4:1) with KCO or CsCO (2–3 equiv) to stabilize the boronate intermediate.

- Temperature: 80–100°C for 12–24 hours, monitored by TLC (ethyl acetate/hexane).

For electron-deficient aryl halides, yields average 70–85%, but steric hindrance may reduce efficiency to 50–60% .

Advanced: What are common side reactions, and how are they mitigated?

Methodological Answer:

- Hydrolysis: The acetoxy group hydrolyzes under acidic/basic conditions, forming 3-borono-2-hydroxypyridine. Mitigation: Use anhydrous solvents and neutral pH buffers .

- Protodeboronation: Occurs with strong bases or high temperatures. Additives like NaHCO or thiourea stabilize the boron center .

- Homocoupling: Catalyzed by residual Pd(0). Purge reaction mixtures with argon and use fresh Pd sources .

Data Contradiction: How to address discrepancies in reported coupling efficiencies across solvents?

Methodological Answer:

Contradictions arise from solvent polarity and coordination effects. For example:

- Dioxane: Higher boiling point improves conversion but may increase protodeboronation.

- THF: Faster transmetallation but poorer solubility for polar substrates.

Systematic screening (e.g., Design of Experiments) identifies optimal solvent/base pairs. Recent studies show 15–20% yield improvements in toluene/DMF (3:1) with KPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.